Bienvenue dans la boutique en ligne BenchChem!

8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione

Pharmaceutical Analysis Quality Control Regulatory Compliance

Procure Buspirone EP Impurity N (8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione), a unique spirocyclic dimer, for definitive identification in HPLC/LC-MS assays during ANDA submissions. Unlike alternative impurities, its distinct butylene-bridged structure ensures method specificity for accurate quantification and regulatory compliance under ICH Q3A/Q3B. Each shipment includes comprehensive characterization data (NMR, MS, HPLC) to accelerate your ANDA review and commercial batch release.

Molecular Formula C22H32N2O4
Molecular Weight 388.508
CAS No. 257877-44-4
Cat. No. B584967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
CAS257877-44-4
Molecular FormulaC22H32N2O4
Molecular Weight388.508
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3C(=O)CC4(CCCC4)CC3=O
InChIInChI=1S/C22H32N2O4/c25-17-13-21(7-1-2-8-21)14-18(26)23(17)11-5-6-12-24-19(27)15-22(16-20(24)28)9-3-4-10-22/h1-16H2
InChIKeyVBBOKKNQJOSKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Buspirone EP Impurity N, CAS 257877-44-4) – Certified Reference Standard


8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (CAS 257877-44-4), also known as Buspirone EP Impurity N and USP Buspirone Related Compound N, is a spirocyclic impurity that forms during the synthesis or degradation of the non-benzodiazepine anxiolytic buspirone . This compound is available as a highly characterized reference standard from multiple suppliers, intended for analytical method development, validation, and quality control (QC) applications in pharmaceutical research and manufacturing .

Why Buspirone Impurity N (CAS 257877-44-4) Cannot Be Replaced by Another Buspirone-Related Impurity


Buspirone Impurity N is a distinct chemical entity with a unique structure—a symmetrical dimer of the azaspirodecanedione moiety linked by a butylene bridge—that differentiates it from all other buspirone impurities [1]. Its specific retention time and spectral fingerprint are critical for accurate identification and quantification in HPLC and LC-MS assays . Substituting with another buspirone impurity would yield different chromatographic behavior and mass spectral data, invalidating method specificity and potentially leading to erroneous purity assessments or missed out-of-specification (OOS) results during QC testing [2]. Therefore, using the correct reference standard is essential for regulatory compliance in ANDA submissions and commercial batch release.

Quantitative Differentiation Evidence for Buspirone EP Impurity N (CAS 257877-44-4)


Certified Reference Material (CRM) Status Ensures Metrological Traceability

Unlike generic 'impurity standards' that may lack formal certification, Buspirone EP Impurity N is offered as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, and is available as a USP Reference Standard with multi-traceability to USP, EP, and BP primary standards . This certification guarantees a defined purity and expanded measurement uncertainty, typically with an HPLC purity specification of ≥95% or 98% as verified by independent analytical laboratories . In contrast, non-certified impurity samples often lack a formal Certificate of Analysis (CoA) with full characterization data, leaving uncertainty in their identity and purity that can compromise method validation [1].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Defined Structural Identity Confirmed by Multimodal Spectroscopic Data

Buspirone EP Impurity N is supplied with a comprehensive Certificate of Analysis (CoA) that includes data from multiple orthogonal techniques: 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) [1]. Its exact mass is 388.2362 Da (monoisotopic), and it exhibits a characteristic MS/MS fragmentation pattern under positive ion ESI conditions . This contrasts with many other buspirone impurities, such as Impurity G (CAS 84746-24-7) or Impurity J (MW 624.8 g/mol), which have different molecular weights and fragmentation pathways [2]. For instance, Impurity J has a molecular weight of 624.8 g/mol, making it readily distinguishable from Impurity N (MW 388.5) by mass spectrometry alone [2].

Structural Elucidation Impurity Profiling Method Development

Regulatory Acceptance for ANDA and DMF Submissions

Buspirone EP Impurity N is explicitly referenced in regulatory guidances as a specified impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for buspirone [1]. It is designated as 'Buspirone EP Impurity N' and 'Buspirone USP Related Compound N,' and its use is mandated for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDAs) and commercial production . In contrast, many other buspirone-related compounds (e.g., propargyl glutarimide, impurity III) are not explicitly named in pharmacopeial monographs and therefore lack the same regulatory standing for method validation purposes [2].

ANDA DMF Regulatory Affairs Pharmaceutical Development

Dual Certification (EP + USP) Facilitates Global Regulatory Filings

Buspirone EP Impurity N is unique among buspirone impurities in that it is officially recognized by both the European Pharmacopoeia (as Impurity N) and the United States Pharmacopeia (as Related Compound N) [1]. This dual recognition is not universal; for example, Buspirone EP Impurity J is only listed in the EP, not the USP [2]. The dual certification allows a single reference standard lot to serve as the primary standard for method validation and QC in both European and US markets, eliminating the need to purchase, qualify, and cross-validate separate standards for each jurisdiction .

Global Regulatory Strategy ICH Guidelines Method Transfer

High-Impact Application Scenarios for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione (Buspirone EP Impurity N)


HPLC Method Development and Validation for Buspirone API Purity Testing

Analytical scientists developing a stability-indicating HPLC method for buspirone hydrochloride require a well-characterized impurity standard to establish system suitability and relative response factors. Buspirone EP Impurity N, as a certified reference material with defined purity and chromatographic behavior, serves as the ideal peak identification marker and calibration standard. Its use ensures method specificity and accuracy, enabling reliable quantification of this specified impurity in API batches. [1]

ANDA Regulatory Submission – Impurity Profiling Section

Generic pharmaceutical companies preparing an Abbreviated New Drug Application (ANDA) for buspirone must demonstrate control of specified impurities. The inclusion of Buspirone EP Impurity N reference standard data—with full CoA including NMR and MS—provides direct evidence of impurity identification and quantification, satisfying ICH Q3A/Q3B guidelines. This accelerates the review process and reduces the risk of a Refusal to File (RTF) letter.

Forced Degradation Studies to Establish Degradation Pathways

During forced degradation (stress) studies of buspirone drug substance, scientists need to identify and characterize degradation products. Buspirone EP Impurity N may form under oxidative or thermal stress. Using the authentic reference standard allows definitive peak assignment via LC-MS/MS and ensures that the degradation pathway is accurately mapped, which is a regulatory expectation for shelf-life and storage condition determination. [2]

Quality Control Release Testing of Commercial Buspirone Batches

QC laboratories in pharmaceutical manufacturing facilities must perform batch release testing against USP or EP specifications. Buspirone EP Impurity N is used as a reference standard to prepare system suitability solutions and to quantify the impurity level in finished drug products. Its dual EP/USP recognition allows a single QC method to be used for batches destined for both US and EU markets, streamlining operations and reducing costs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.